molecular formula C6H3BBr2F3K B6336821 Potassium (2,5-dibromophenyl)trifluoroborate CAS No. 1448312-02-4

Potassium (2,5-dibromophenyl)trifluoroborate

Cat. No.: B6336821
CAS No.: 1448312-02-4
M. Wt: 341.80 g/mol
InChI Key: QOCIRKLGBGHLKN-UHFFFAOYSA-N
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Description

Potassium (2,5-dibromophenyl)trifluoroborate is a member of the organotrifluoroborate family, which are organoboron compounds containing an anion with the general formula [RBF3]−. These compounds are known for their stability in air and moisture, making them easy to handle and purify . This compound is particularly useful in various organic synthesis applications due to its unique reactivity patterns.

Safety and Hazards

Potassium (2,5-dibromophenyl)trifluoroborate is classified as a skin irritant and serious eye irritant. It may also cause respiratory irritation . Therefore, it is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to avoid contact with skin and eyes. Use of personal protective equipment and working in a well-ventilated area is advised .

Preparation Methods

The synthesis of potassium (2,5-dibromophenyl)trifluoroborate typically involves the reaction of 2,5-dibromophenylboronic acid with potassium bifluoride (KHF2). This reaction proceeds through the formation of a boronic acid intermediate, which then reacts with KHF2 to form the trifluoroborate salt . The reaction conditions are generally mild, and the process is scalable, making it suitable for industrial production.

Comparison with Similar Compounds

Potassium (2,5-dibromophenyl)trifluoroborate is compared with other similar compounds such as:

This compound stands out due to its unique combination of stability, reactivity, and versatility in various chemical reactions and applications.

Properties

IUPAC Name

potassium;(2,5-dibromophenyl)-trifluoroboranuide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BBr2F3.K/c8-4-1-2-6(9)5(3-4)7(10,11)12;/h1-3H;/q-1;+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOCIRKLGBGHLKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1=C(C=CC(=C1)Br)Br)(F)(F)F.[K+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BBr2F3K
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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